4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (–CH=N–), formed through the nucleophilic addition reaction between amines and aldehydes or ketones . This compound has gained significance due to its stability and straightforward synthesis, making it a compound of interest in various fields such as biological systems, chemical catalysis, medicine, and emerging technologies .
Preparation Methods
The synthesis of 4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-methoxy-5-(trifluoromethyl)aniline in ethanol . The reaction is typically carried out by refluxing the mixture of these two solutions in ethanol for a specific period . The crystallographic features of the synthesized compound are investigated using Hirshfeld surface analysis and X-ray diffraction (XRD), revealing its crystallization within the triclinic crystal system .
Chemical Reactions Analysis
4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used . For example, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it has been studied for its potential biological activities, including antimicrobial and antioxidant properties . In medicine, it is explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the field of materials science for the design of new materials .
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it can act as an inhibitor of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol can be compared with other similar compounds, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol and 4-ethyl-2-methoxyphenol . These compounds share similar structural features but differ in their substituents and overall chemical properties . The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H16F3NO3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-methoxy-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16F3NO3/c1-27-17-8-9-19(26)14(11-17)13-25-18-12-15(21(22,23)24)7-10-20(18)28-16-5-3-2-4-6-16/h2-13,26H,1H3 |
InChI Key |
UDTYZECZLUQOOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.